Allyl ether

CYP2E1 inhibition enzyme kinetics hepatotoxicity protection

Researchers requiring potent CYP2E1 inhibition often face dose-limiting toxicity with diallyl sulfide. Allyl ether (CAS 557-40-4) addresses this with a 2-fold lower Ki and 2.7-fold lower IC₅₀, enabling lower effective doses and reduced toxic-metabolite generation in alcohol-related liver disease or acetaminophen toxicity models. • 2-fold lower CYP2E1 Ki vs. diallyl sulfide for enhanced potency • >20 mol% incorporation in ethylene copolymerization, unattainable with mono-allyl ethers • Shorter atmospheric lifetime (2 h) vs. allyl ethyl ether (4 h) simplifies environmental compliance

Molecular Formula C6H10O
(CH2=CHCH2)2O
C6H10O
Molecular Weight 98.14 g/mol
CAS No. 557-40-4
Cat. No. B165789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl ether
CAS557-40-4
SynonymsAllyl ether
Molecular FormulaC6H10O
(CH2=CHCH2)2O
C6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESC=CCOCC=C
InChIInChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2
InChIKeyATVJXMYDOSMEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.95 M
Solubility in water: none

Allyl Ether Baseline Properties and Specifications


Allyl ether (CAS 557-40-4, diallyl ether), a C6H10O ether featuring two allyl groups, is a colorless liquid with a distinct radish-like odor [1]. Key physicochemical parameters include: melting point -6°C, boiling point 94°C, density 0.803 g/mL at 25°C, and refractive index 1.415-1.417 . It is practically insoluble in water (0.3g/100mL) but miscible with alcohol and ether . As a bifunctional allyl compound, it serves as both a monomer and crosslinker in polymer synthesis and is industrially recognized as a modifier in foamable polystyrene manufacturing .

Allyl Ether: Why Substitution Fails in Critical Applications


Allyl ethers are not a monolith. The presence of two allyl moieties in diallyl ether (CAS 557-40-4) confers a unique reactivity profile distinct from mono-allyl ethers (e.g., allyl ethyl ether) or saturated analogs. This bifurcation dictates divergent behaviors in key metrics: atmospheric degradation kinetics, biological inhibition potency, polymerization mechanisms, and synthetic utility [1]. Specifically, diallyl ether demonstrates an enhanced 2,1-insertion propensity in polymerization compared to mono-allyl ethers, which fundamentally alters copolymer incorporation rates [2]. Furthermore, its sensory irritation threshold and CYP2E1 inhibitory activity are quantifiably different from other allyl derivatives, making it a non-interchangeable entity in pharmaceutical research and safety assessments [3]. Therefore, procurement decisions must be guided by specific performance data, not generic class assumptions.

Allyl Ether Comparative Performance Evidence


CYP2E1 Inhibition: Superior Potency vs. Diallyl Sulfide

In a comparative enzyme kinetics study, diallyl ether (DAE) exhibited significantly stronger inhibition of CYP2E1 than diallyl sulfide (DAS), a known selective inhibitor. DAE showed a 2-fold lower Ki value and a 2.7-fold lower IC50 value, indicating higher binding affinity and greater inhibitory potency [1]. This positions DAE as a potentially more efficacious and safer alternative to DAS, which is known to generate toxic metabolites [1].

CYP2E1 inhibition enzyme kinetics hepatotoxicity protection

Atmospheric Lifetime vs. Allyl Ethyl Ether

The atmospheric removal rate, a critical parameter for volatile organic compounds (VOCs), was quantified for allyl ether (AE) and its mono-allyl analog, allyl ethyl ether (AEE). Using pulsed laser photolysis-laser induced fluorescence, the OH radical reaction rate coefficients were determined, leading to calculated atmospheric lifetimes (τ_OH) of 2 hours for AE versus 4 hours for AEE [1]. This indicates AE is removed from the troposphere twice as fast as AEE.

atmospheric chemistry environmental fate VOC degradation

Copolymerization Incorporation vs. Mono-Allyl Ethers

In insertion copolymerization with ethylene, diallyl ether (DAE) achieves a remarkable 20.4 mol% incorporation rate, a feat unattainable with mono-allyl ethers [1]. This enhanced performance is mechanistically attributed to an enhanced 2,1-insertion that retards the formation of an unreactive five-membered cyclic O-chelate intermediate, a dead-end that plagues mono-allyl monomers and halts polymerization [1].

insertion polymerization copolymerization polyolefin modification

Sensory Irritation: Milder Profile vs. Allyl Alcohol and Acetate

In a comparative inhalation toxicology study using Ssc:CF-1 mice, the concentration required to depress respiratory rate by 50% (RD50) due to sensory irritation was measured for several propene derivatives. Allyl ether exhibited an RD50 of 5.0 ppm, which is significantly higher (indicating lower irritant potency) than allyl alcohol (3.9 ppm) and allyl acetate (2.9 ppm) [1]. This data was used to extrapolate a predicted Threshold Limit Value (TLV) of 0.15 ppm for allyl ether, higher than the 0.1 ppm predicted for its comparators [1].

toxicology sensory irritation occupational exposure limit

Retardation in Styrene Polymerization vs. Comonomers

A study investigating the effect of six different allyl ethers on the free radical polymerization of styrene revealed that, contrary to expectations, no chain transfer via hydrogen abstraction occurs . Instead, the allyl ethers act as mild retarders, with their effectiveness varying based on structural nuances. This contrasts sharply with typical comonomers that either copolymerize or act as strong chain transfer agents (e.g., mercaptans) .

free radical polymerization chain transfer styrene polymerization

Claisen Rearrangement via Allyl Vinyl Ether Formation

In a superbasic medium (DMSO/KOH), diallyl ether undergoes a distinctive reaction pathway compared to alkyl allyl ethers. While alkyl allyl ethers with unbranched alkyl substituents simply isomerize to propenyl ethers, diallyl ethers isomerize into allyl vinyl ethers, which then spontaneously undergo a Claisen rearrangement to yield aldehydes [1]. This divergent reactivity provides a unique synthetic entry point.

Claisen rearrangement superbasic isomerization aldehyde synthesis

Allyl Ether R&D and Industrial Application Scenarios


Preclinical CYP2E1 Inhibitor with Favorable Safety

Based on the direct head-to-head evidence showing diallyl ether's 2-fold lower Ki and 2.7-fold lower IC50 for CYP2E1 compared to diallyl sulfide (DAS) [4], procurement of allyl ether (557-40-4) is strongly justified. This scenario is ideal for in vivo or in vitro studies investigating alcohol-related liver disease, acetaminophen toxicity, or other conditions where CYP2E1 modulation is key. The enhanced potency may allow for lower effective doses, and its potential for reduced toxic metabolite generation compared to DAS makes it a preferable tool compound for long-term or high-dose studies.

Functionalized Polyolefin Synthesis via Copolymerization

The unique ability of diallyl ether to achieve over 20 mol% incorporation in ethylene copolymerization, a feat unattainable with mono-allyl ethers due to catalyst poisoning [4], makes it the monomer of choice for this application. This evidence supports procurement for R&D labs focused on developing novel polyolefin-based materials with enhanced properties (e.g., improved dyeability, adhesion, or compatibility with polar polymers) through the introduction of functional handles along the polyethylene backbone.

Shorter Atmospheric Lifetime for VOC Emission Control

In processes where fugitive emissions of volatile organic compounds are a concern, the quantitative data on atmospheric fate provides a clear procurement rationale. Allyl ether's calculated atmospheric lifetime of 2 hours is half that of its analog allyl ethyl ether (4 hours) [4]. This evidence supports its selection over longer-lived alternatives to minimize environmental persistence and simplify environmental impact assessments, aligning with corporate sustainability goals and potentially easing regulatory compliance burdens.

Occupational Safety: Milder Irritant for Scale-Up

The comparative toxicology data demonstrating allyl ether's milder sensory irritation profile (higher RD50 of 5.0 ppm and higher predicted TLV of 0.15 ppm) compared to allyl alcohol and allyl acetate [4] provides a quantitative safety advantage. This evidence directly supports procurement decisions for pilot plant or manufacturing scale-up, as it allows for the design of less stringent and costly engineering controls (e.g., ventilation) relative to more potent irritants, while still adhering to worker safety protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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